Tempo-maleimide
Overview
Description
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is a stable nitroxide radical compound. It is known for its unique structure, which includes a piperidine ring with four methyl groups and a maleimide group. This compound is widely used in various fields due to its stability and reactivity.
Mechanism of Action
Target of Action
Tempo-maleimide, also known as N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, MAL-6, or 4-Maleimido-TEMPO, primarily targets thiol groups present in biological systems . These thiol groups are frequently found in cysteine residues in proteins . The maleimide moiety in this compound reacts with these thiol groups, forming a stable thiosuccinimide product .
Mode of Action
The interaction of this compound with its targets involves a Michael addition reaction . This reaction is a type of “click chemistry” reaction, which is characterized by its high yield, specificity, and rapid reaction rate . The maleimide group in this compound reacts with the thiol groups in cysteine residues, forming a stable thiosuccinimide product . This reaction is chemoselective for thiols and is about 1,000 times faster than the reaction rate of maleimide with amines .
Biochemical Pathways
This compound affects the protein kinase pathways . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . Certain maleimides, including this compound, have been identified as highly active inhibitors of various enzymes, such as protein kinases . This inhibition can modulate the activity of the enzyme and disrupt cellular signaling cascades, which may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of proteins . By reacting with thiol groups in cysteine residues, this compound can modify the structure and function of proteins . This can lead to changes in cellular processes and functions. For example, this compound has been used as a spin label to investigate the influence of bile salts on the intact rat mitochondrial membranes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reaction rate of maleimide with thiols . From pH 6.5 to pH 7.5, the thiol-maleimide reaction is chemoselective for thiols . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Tempo-Maleimide is widely used in the site-selective modification of proteins . The bioconjugation of maleimides involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor) . This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .
Cellular Effects
This compound has been reported to inhibit the survival of CHO cells at 1mM concentrations . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a Michael addition reaction where the maleimide acts as the Michael acceptor while the thiolate is the Michael donor . The thiolate acts as a weak base allowing for conjugate addition onto the maleimide forming a thiosuccinimide complex . This leads to successful conjugation of the cysteine residue .
Temporal Effects in Laboratory Settings
This reaction is rapid and ensures high yields of the desired conjugates .
Metabolic Pathways
It is known that this compound can react with cysteine groups on proteins , which could potentially influence various metabolic pathways.
Transport and Distribution
It is known that this compound can react with cysteine groups on proteins , which could potentially influence its localization or accumulation.
Subcellular Localization
Given its ability to react with cysteine groups on proteins , it is possible that this compound could be directed to specific compartments or organelles where these proteins are located.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of 2,2,6,6-tetramethyl-4-piperidone: This is achieved by the condensation of acetone with ammonia, followed by cyclization.
Oxidation to 2,2,6,6-tetramethyl-4-piperidinyloxy: The piperidone is then oxidized using an oxidizing agent such as sodium hypochlorite.
Reaction with maleimide: The final step involves the reaction of 2,2,6,6-tetramethyl-4-piperidinyloxy with maleimide under controlled conditions to form N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide.
Industrial Production Methods
Industrial production of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitroxide radical.
Reduction: The major product is the hydroxylamine derivative.
Substitution: The major products are substituted maleimides.
Scientific Research Applications
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide has a wide range of applications in scientific research:
Biology: It is used to label proteins and nucleic acids for structural and functional studies.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used as a stabilizer in polymers and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and as a spin label.
4-Amino-2,2,6,6-tetramethylpiperidine: Another piperidine derivative used in various chemical reactions.
Uniqueness
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is unique due to its maleimide group, which allows it to participate in specific reactions such as Michael addition and nucleophilic substitution. This makes it more versatile compared to other similar compounds .
Properties
IUPAC Name |
1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLHCOBCOLZMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276267 | |
Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94751-70-9 | |
Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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